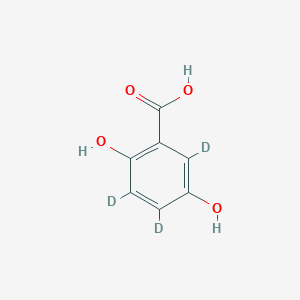

2,5-Dihydroxybenzoic Acid-d3

説明

Structure

3D Structure

特性

IUPAC Name |

2,4,5-trideuterio-3,6-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445619 |

Source

|

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294661-02-2 |

Source

|

| Record name | 2,5-Dihydroxybenzoic Acid-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2,5-Dihydroxybenzoic Acid-d3 (Gentisic Acid-d3)

Executive Summary & Strategic Analysis

Target Molecule: 2,5-Dihydroxybenzoic Acid-d3 (Ring-d3) CAS Registry: N/A (Isotopologue of 490-79-9) Primary Application: Stable Isotope Dilution Mass Spectrometry (SID-MS) Internal Standard; Metabolic Tracing of Salicylates.

This guide details the high-fidelity synthesis of 2,5-Dihydroxybenzoic Acid-d3 (

-

Route A (Direct Catalytic Exchange): A hydrothermal, Pt-catalyzed H/D exchange protocol ideal for rapid, small-scale production from non-labeled precursors.

-

Route B (De Novo Carboxylation): A Kolbe-Schmitt synthesis starting from Hydroquinone-d6, offering absolute regioselectivity and scalability.

Technical Rationale: Gentisic acid possesses three aromatic protons at positions 3, 4, and 6. All three are electronically activated by the ortho- or para-positioning of the hydroxyl groups (C2 and C5). This unique electronic landscape makes the molecule highly amenable to electrophilic aromatic substitution (EAS), rendering Route A the most efficient method for laboratory synthesis.

Retrosynthetic Analysis & Pathway Logic

The synthesis strategy relies on the electronic activation of the benzene ring. The hydroxyl groups at C2 and C5 are strong electron donors, directing electrophiles (in this case,

-

H-3: Ortho to C2-OH.

-

H-4: Ortho to C5-OH.

-

H-6: Ortho to C5-OH (and Ortho to C1-COOH, though the steric bulk of COOH is secondary to the electronic activation of OH).

Since all remaining protons are ortho to a hydroxyl group, thermodynamic H/D exchange is feasible without harsh Lewis acids that might cause decarboxylation.

Visualization of Synthesis Workflows

Figure 1: Dual-pathway logic flow for the synthesis of Gentisic Acid-d3. Route A utilizes direct exchange, while Route B utilizes de novo assembly.

Route A: Platinum-Catalyzed Hydrothermal H/D Exchange

Best for: Rapid laboratory preparation (mg to g scale). Mechanism: Heterogeneous catalytic hydrogen isotope exchange (HIE).

Reagents & Materials

| Reagent | Purity/Grade | Role |

| 2,5-Dihydroxybenzoic Acid | >99% (HPLC) | Substrate |

| Deuterium Oxide ( | >99.9% D | Deuterium Source |

| Platinum on Carbon (Pt/C) | 10% loading | Catalyst |

| Sodium Deuteroxide (NaOD) | 40% in | pH Modifier (Optional) |

| Hydrochloric Acid (HCl) | 1M (Aqueous) | Workup/Protonation |

Step-by-Step Protocol

Step 1: Reaction Assembly

-

In a 50 mL high-pressure Teflon-lined autoclave (Parr bomb), charge 1.0 g (6.5 mmol) of 2,5-Dihydroxybenzoic acid.

-

Add 100 mg of 10% Pt/C catalyst (10 wt% relative to substrate).

-

Add 15 mL of

.-

Critical Control Point: Degas the

with nitrogen for 10 minutes prior to addition to remove dissolved

-

Step 2: Hydrothermal Exchange

-

Seal the autoclave tightly.

-

Heat the reactor to 160°C with magnetic stirring (500 rpm).

-

Maintain temperature for 12-16 hours .

-

Note: The internal pressure will rise due to the vapor pressure of

at 160°C (~6 bar). Ensure the vessel is rated for >20 bar.

-

Step 3: Catalyst Removal & Workup

-

Cool the reactor to room temperature.

-

Filter the reaction mixture through a 0.45 µm PTFE membrane to remove the Pt/C catalyst. Rinse the filter cake with 5 mL of

. -

The filtrate contains the perdeuterated species (Ring-d3 + labile OD/COOD).

Step 4: Back-Exchange (Wash-out)

-

Evaporate the

under reduced pressure (Rotavap) to recover the heavy water (optional, for recycling). -

Redissolve the solid residue in 20 mL of deionized

. -

Stir at room temperature for 30 minutes. This step exchanges the labile deuterium atoms on the hydroxyl and carboxyl groups back to protons (

), leaving only the stable aromatic deuterium atoms. -

Acidify to pH 2 with 1M HCl if necessary to ensure the acid form precipitates (Gentisic acid pKa = 2.97).

-

Cool to 4°C to maximize crystallization.

Step 5: Purification

-

Filter the crystalline product.

-

Recrystallize from water/ethanol (9:1) if higher purity is required.

-

Dry in a vacuum oven at 50°C for 4 hours.

Route B: De Novo Synthesis via Kolbe-Schmitt

Best for: High-purity standards requiring 100% regioselectivity.

Mechanism: Electrophilic substitution of phenoxide with

Protocol Overview

This method carboxylates Hydroquinone-d6 (commercially available or synthesized via exchange) to yield Gentisic Acid-d3 directly.

Reaction Scheme:

Experimental Workflow

-

Phenolate Formation: Dissolve 2.0 g of Hydroquinone-d6 in a minimal amount of degassed water containing 2.2 equivalents of KOH . Evaporate to dryness under vacuum to obtain the dipotassium salt. Strictly anhydrous conditions are required for the next step.

-

Carboxylation: Place the dry salt in an autoclave. Pressurize with

(50 atm) and heat to 180°C for 8 hours. -

Isolation: Dissolve the resulting melt in water. Acidify with HCl to precipitate the 2,5-Dihydroxybenzoic acid-d3.

-

Purification: Recrystallize from water.

Quality Control & Validation

Trustworthiness in stable isotope synthesis relies on verifying the "d" count and position.

| Analytical Method | Expected Result (d3-Target) | Failure Mode Indicator |

| 1H-NMR (DMSO-d6) | Disappearance of aromatic signals at | Signals present = Incomplete exchange. |

| Mass Spectrometry (ESI-) | [M-H]- peak at m/z 156.04 (vs 153.02 for native). Shift of +3 Da. | m/z 155 or 154 indicates d1/d2 mixtures. |

| HPLC-UV | Retention time matches native standard (approx. same polarity). | New peaks = Degradation to quinone. |

NMR Interpretation

In the native molecule, you observe:

-

H-6 (d, J=3.0 Hz): ~7.2 ppm

-

H-4 (dd, J=8.8, 3.0 Hz): ~7.0 ppm

-

H-3 (d, J=8.8 Hz): ~6.8 ppm

In the d3-product: The aromatic region (6.5 - 7.5 ppm) should be silent (flat baseline). The broad singlets for OH and COOH (10-12 ppm) will remain visible (integrating to 3H total) due to the back-exchange step.

Safety & Handling

-

Pressure Hazards: Both routes utilize high-pressure autoclaves. Inspect burst disks and seals before use.

-

Chemical Stability: 2,5-Dihydroxybenzoic acid is sensitive to oxidation [2]. Avoid contact with iron salts (FeCl3) or strong oxidizers, which convert it to p-benzoquinone. Store the final d3 product under inert gas (Argon) at -20°C.

-

Solvent Handling:

is hygroscopic. Handle in a glovebox or rapid-transfer environment to maintain isotopic purity.

References

-

Vertex Pharma Solutions. (2025).[2][3][4] Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from

-

ChemicalBook. (2025).[3] 2,5-Dihydroxybenzoic acid Chemical Properties and Stability. Retrieved from

-

Sigma-Aldrich. (2025). Gentisic Acid Product Specification and Stability Data. Retrieved from

-

ResearchGate. (2025). The Biosynthesis of Gentisic Acid and Kolbe-Schmitt Mechanisms. Retrieved from

-

MedChemExpress. (2025). 2,5-Dihydroxybenzoic acid (Gentisic acid) Technical Data. Retrieved from

Sources

Technical Guide: Stability & Storage of 2,5-Dihydroxybenzoic Acid-d3

[1]

Executive Summary

2,5-Dihydroxybenzoic Acid-d3 (Gentisic Acid-d3) is a deuterated hydroquinone derivative.[1] Its utility as a quantitative internal standard relies entirely on two factors: isotopic integrity (lack of D/H scrambling) and chemical stability (resistance to oxidation).[1]

Unlike its non-deuterated counterpart used in bulk for MALDI, the d3-variant is a high-value reagent.[1] It exhibits significant sensitivity to oxidative stress (forming quinones) and photolytic degradation .[1] Furthermore, while the aromatic deuterium labels are robust, improper pH handling can catalyze electrophilic aromatic substitution, leading to signal loss.[1] This guide provides a self-validating framework to preserve the molecule's integrity.[1]

Chemical Profile & Stability Mechanisms[2]

The Molecule[3]

-

Chemical Name: 2,5-Dihydroxybenzoic Acid-d3 (Ring-d3)[1]

-

Role: Internal Standard (LC-MS/MS), MALDI Matrix.[1]

-

Critical Vulnerability: The para-hydroquinone moiety (positions 2,[1]5) is highly susceptible to oxidation, converting the colorless acid into a dark brown quinoid species.[1]

Degradation Pathways

To ensure data accuracy, researchers must understand how the molecule fails.[1][2]

-

Oxidative Dehydrogenation (Quinone Formation): In the presence of oxygen and light, the hydroquinone ring oxidizes to gentisaldehyde or 2-carboxy-1,4-benzoquinone .[1][2] This reaction is accelerated by alkaline pH (> pH 8).[1]

-

Impact: Loss of ionization efficiency and mass shift (M-2H), compromising the internal standard response.[1]

-

-

Isotopic Scrambling (D/H Exchange): The deuterium atoms are typically located at the C3, C4, and C6 aromatic positions.[1][2]

-

Risk:[1][3] Strong acids (pH < 1) or strong bases can catalyze Hydrogen-Deuterium Exchange (HDX) on the aromatic ring via electrophilic substitution mechanisms, especially at elevated temperatures.[1]

-

Note: The hydroxyl (-OD) and carboxyl (-COOD) protons exchange instantly with protic solvents (H₂O, MeOH).[1] This is normal and does not affect LC-MS quantification if the standard is equilibrated in the mobile phase, but the ring deuteriums must remain fixed.

-

-

Hygroscopic Hydrolysis: 2,5-DHB is hygroscopic.[1][2][4] Moisture absorption promotes surface oxidation and can alter the weighing accuracy of the solid standard.

Visualization: Degradation & Handling Logic

The following diagrams illustrate the degradation risks and the logical workflow for storage.

Diagram 1: Degradation Pathways of 2,5-DHB-d3[1]

Caption: Oxidation to quinones is the primary failure mode.[1] Extreme pH triggers isotopic scrambling.

Diagram 2: Storage & Preparation Workflow

Caption: Strict temperature control and single-use aliquoting prevent moisture-induced degradation.

Storage & Handling Protocols

Solid State Storage (Long-Term)

-

Temperature: Store at -20°C or below.

-

Container: Amber glass vials with Teflon-lined screw caps.[1]

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and provides a better blanket against oxidation.[1]

-

Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).[1]

Solution Preparation (Stock)[1][3]

-

Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid water for stock solutions to minimize hydrolysis risks and bacterial growth.[1]

-

Concentration: Prepare high-concentration stocks (e.g., 1–10 mg/mL) to minimize the solvent surface area-to-mass ratio.[1]

-

Acidification: Adding 0.1% Formic Acid to the stock solution can stabilize the hydroquinone moiety against oxidation, as oxidation is favored in basic conditions.[1][2]

Handling "Working" Solutions

-

Equilibration: Allow the frozen stock vial to reach room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining the remaining standard.[1]

-

Stability Window: Aqueous working solutions (diluted in mobile phase) should be considered stable for 24 hours at 4°C. Discard after use.

-

Light Protection: Use amber autosampler vials or wrap clear vials in aluminum foil.[1]

Quality Control & Self-Validation

To ensure the standard is performing correctly, implement these checks:

Visual Inspection

-

Pass: Powder is white to off-white/pale yellow.[1]

-

Fail: Powder is dark brown or black (indicates extensive oxidation to quinones).[1]

-

Fail: Powder is caked/clumped (indicates moisture ingress).[1]

System Suitability Test (SST)

Before running a batch of samples, inject the 2,5-DHB-d3 standard alone.[1][2]

-

Check Retention Time: Must match the unlabeled analyte exactly (or within a predictable deuterium isotope shift, usually <0.1 min).

-

Isotopic Purity Check: Monitor the mass spectrum.

Quantitative Verification Table

Use this reference table to validate your storage conditions.

| Parameter | Optimal Condition | Warning Sign | Corrective Action |

| Appearance | White/Off-white crystals | Brown/Black discoloration | Discard immediately.[1] Oxidation has occurred.[1][5] |

| Solubility | Clear solution in MeOH | Turbidity or particulates | Filter; if persistent, discard (polymerization).[1] |

| MS Signal | Dominant [M-H]⁻ at m/z 156 (approx) | Presence of m/z 154 (Quinone) | Check pH of mobile phase; ensure antioxidants are used.[1][2] |

| Retention | Sharp, symmetrical peak | Tailing or split peaks | Column degradation or quinone interaction.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3469, Gentisic acid.[1] Retrieved from [Link][1]

-

Wang, L., Halquist, M. S., & Sweet, D. H. (2013). Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry.[1][6] Journal of Chromatography B, 937, 91-96.[1][6] Retrieved from [Link]

-

Sözü, D., & Papadopoulos, N. (1986). The electrochemical oxidation of 2,5-dihydroxybenzoic acid on a mercury electrode in aqueous solutions.[1][7] Canadian Journal of Chemistry, 64(1), 11-15.[1] Retrieved from [Link][1]

Sources

- 1. Gentisic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. skb.skku.edu [skb.skku.edu]

- 4. synquestlabs.com [synquestlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: Safety, Handling, and Application of 2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3)

Executive Summary & Scientific Context

2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3), also known as Gentisic Acid-d3, is the stable isotope-labeled analog of the aspirin metabolite and common MALDI matrix, 2,5-DHB. In drug development and metabolomics, it serves as a critical Internal Standard (IS) for the precise quantification of gentisic acid in biological matrices via LC-MS/MS.

While chemically similar to its non-labeled parent, the high cost and specific isotopic requirements of 2,5-DHB-d3 demand a more rigorous handling protocol. This guide moves beyond basic safety data to address the isotopic integrity , oxidative stability , and analytical precision required when working with this compound.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

2,5-DHB-d3 is characterized by the substitution of hydrogen atoms with deuterium on the aromatic ring. This modification increases the molecular weight while retaining chromatographic behavior similar to the analyte, though slight retention time shifts (the "deuterium isotope effect") may occur in Reverse Phase LC.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2,5-Dihydroxybenzoic Acid-d3 (Ring-d3) |

| CAS Number | 294661-02-2 |

| Molecular Formula | C₇H₃D₃O₄ |

| Molecular Weight | 157.14 g/mol (vs. 154.12 for unlabeled) |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in Ethanol, Methanol, Water; Sparingly soluble in Chloroform |

| pKa | ~2.97 (Carboxylic acid), ~10.5 (Phenolic OH) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Stability | Hygroscopic; Sensitive to oxidation (turns brown) |

Health, Safety, and Environmental (HSE) Assessment

While deuterated compounds generally share the toxicological profile of their parent compounds, they should be treated as potentially more hazardous due to the lack of specific toxicological data on the isotope effect in vivo.

GHS Classification

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Critical Exposure Controls

-

Respiratory: Handling of the dry powder must occur within a certified chemical fume hood to prevent inhalation and loss of expensive material.

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) are required. 2,5-DHB is an acid and a reducing agent; contact can cause dermatitis.

-

Ocular: Safety glasses with side shields or chemical goggles are mandatory.

Technical Handling & Storage Protocols

The integrity of an internal standard is the foundation of quantitative accuracy. 2,5-DHB-d3 is susceptible to oxidative degradation (forming quinones) and hygroscopic moisture uptake , which alters the effective mass during weighing.

Storage "Chain of Custody"

To maintain isotopic purity and chemical stability, a rigorous storage workflow is required.

Figure 1: Critical storage workflow to prevent oxidative degradation and moisture uptake.

Handling Best Practices

-

Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Opening a cold vial introduces condensation, which degrades the standard and alters weighing accuracy.

-

Inert Atmosphere: If possible, weigh and dissolve under nitrogen or argon. 2,5-DHB oxidizes to gentisyl quinone/quinhydrone species upon prolonged exposure to air and light (indicated by browning).

-

Solvent Selection: Use LC-MS grade methanol or acetonitrile. Avoid protic solvents (like water) for long-term stock storage to minimize any theoretical risk of proton/deuterium exchange (though ring deuterons are generally stable, acidic protons on -OH and -COOH exchange immediately).

Experimental Protocol: Preparation of Internal Standard Stock

This protocol describes the preparation of a primary stock solution for LC-MS/MS quantitation.

Materials Required[8]

-

2,5-DHB-d3 Reference Material.

-

Solvent: Methanol (LC-MS Grade).

-

Class A Volumetric Flask (10 mL) or calibrated pipette.

-

Amber borosilicate glass vials (silanized preferred to reduce adsorption).

Step-by-Step Methodology

Step 1: Gravimetric Preparation

-

Calibrate the analytical balance to ±0.01 mg.

-

Weigh approximately 1.57 mg of 2,5-DHB-d3 into a tared weighing boat.

-

Calculation: 1.57 mg / 157.14 g/mol ≈ 10 µmol.

-

-

Quantitatively transfer to a 10 mL volumetric flask.

Step 2: Dissolution

-

Add ~5 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

-

Dilute to volume with Methanol.

-

Result: 1.0 mM Stock Solution.

Step 3: Storage & Working Solutions

-

Transfer to amber vials with PTFE-lined caps.

-

Store at -20°C or -80°C. Stability is typically 6-12 months if protected from light.

-

Working Solution: Dilute the stock 1:100 in water/methanol (50:50) daily for spiking into biological samples. Do not store dilute working solutions for >24 hours.

Analytical Application: LC-MS/MS Workflow

When using 2,5-DHB-d3 to quantify Gentisic Acid in plasma, the internal standard must be introduced before sample extraction to account for recovery losses.

Figure 2: Sample preparation workflow ensuring IS compensates for extraction efficiency.

Mass Spectrometry Parameters (Guideline)

-

Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

-

MRM Transitions:

-

Analyte (2,5-DHB): m/z 153.0 → 109.0 (Loss of CO₂).

-

IS (2,5-DHB-d3): m/z 156.0 → 112.0 (Loss of CO₂).

-

-

Note: Ensure the mass resolution is sufficient to distinguish the d3 isotope from natural isotopic contributions of the analyte, although the +3 Da shift is usually sufficient for unit resolution quadrupoles.

Waste Disposal & Decontamination

-

Chemical Waste: Dispose of as hazardous organic waste (halogen-free, unless mixed with chlorinated solvents).

-

Decontamination: Wipe surfaces with 10% sodium bicarbonate solution (to neutralize acid residues) followed by water and ethanol.

-

Empty Vials: Rinse with methanol before glass recycling or sharps disposal to prevent residual chemical contamination.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3469, 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Handling and Storage. Retrieved from [Link]

Sources

Methodological & Application

The Analyst's Companion: A Detailed Guide to 2,5-Dihydroxybenzoic Acid-d3 as a High-Performance MALDI Matrix

For researchers, scientists, and drug development professionals striving for the highest levels of sensitivity and data quality in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical determinant of success. While 2,5-Dihydroxybenzoic Acid (DHB) is a well-established and versatile matrix, its deuterated analog, 2,5-Dihydroxybenzoic Acid-d3 (DHB-d3), offers distinct advantages, particularly in the low-mass range where interference from matrix-related ions can obscure analytes of interest. This comprehensive guide provides an in-depth exploration of DHB-d3, offering detailed protocols and expert insights to empower you to achieve superior analytical performance.

The Rationale for Deuteration: Unveiling the "Quiet" Advantage of DHB-d3

The primary challenge in the low-mass region of a MALDI spectrum is the presence of background ions originating from the matrix itself. These ions, formed through various fragmentation and clustering processes during laser irradiation, can create a "chemical noise" that masks the signals of low-molecular-weight analytes. The strategic substitution of labile protons on the DHB molecule with deuterium atoms (²H) in DHB-d3 directly addresses this issue.

The key mechanistic advantage lies in the mass shift of the matrix-related background ions. The three deuterium atoms in DHB-d3 increase its molecular weight by approximately 3 Da compared to standard DHB. Consequently, the entire series of DHB-d3-related cluster ions, fragments, and adducts are shifted to a higher mass-to-charge ratio (m/z). This seemingly small shift creates a clearer, "quieter" window in the low-mass range, significantly improving the signal-to-noise ratio for small molecules, metabolites, and lipids that would otherwise be obscured.

This mass-shifting strategy effectively reduces isobaric interferences, where matrix ions have the same nominal mass as the analyte of interest. By moving the interference, the analyte's true signal can be more accurately detected and quantified.

Comparative Overview: DHB-d3 vs. Standard DHB

To facilitate an informed decision on matrix selection, the following table summarizes the key characteristics and performance differences between DHB-d3 and its non-deuterated counterpart.

| Feature | 2,5-Dihydroxybenzoic Acid (DHB) | 2,5-Dihydroxybenzoic Acid-d3 (DHB-d3) |

| Molecular Formula | C₇H₆O₄ | C₇H₃D₃O₄ |

| Molecular Weight | ~154.12 g/mol | ~157.14 g/mol |

| Background Ions | Present in the low m/z range, can interfere with low-mass analytes. | Shifted by +3 Da, creating a clearer low m/z window. |

| Signal-to-Noise (S/N) | Good for a wide range of analytes. | Significantly improved for low-molecular-weight analytes. |

| Ion Suppression | Can occur, especially for low-abundance analytes in complex mixtures. | Reduced ion suppression for low-mass analytes due to decreased background interference. |

| Primary Applications | Peptides, proteins, glycans, lipids, polymers.[1][2] | Small molecules, metabolites, lipids, and applications requiring high sensitivity in the low-mass range. |

| Cost | Relatively low. | Higher due to the cost of deuterated starting materials and synthesis. |

Experimental Protocols: Harnessing the Power of DHB-d3

The successful application of DHB-d3 hinges on meticulous sample preparation. The following protocols are designed to provide a robust starting point for various analyte classes. As with any MALDI method, optimization of matrix concentration, solvent system, and matrix-to-analyte ratio is crucial for achieving the best results.

General Matrix Solution Preparation

Causality: The choice of solvent is critical for ensuring both the matrix and analyte are fully dissolved, leading to homogeneous co-crystallization and improved spectral reproducibility. The addition of an acid, such as Trifluoroacetic Acid (TFA), can enhance protonation and improve signal intensity for many analytes.

Protocol:

-

Prepare a stock solution of DHB-d3 at a concentration of 10-20 mg/mL.

-

A common and effective solvent system is a mixture of acetonitrile (ACN) and water (H₂O) with 0.1% TFA. A typical ratio is 50:50 (v/v) ACN:H₂O. For more hydrophobic analytes, the proportion of ACN can be increased to 70-80%.

-

Ensure the DHB-d3 is completely dissolved. Sonication for 5-10 minutes can aid in dissolution.

-

For optimal performance, it is recommended to prepare fresh matrix solutions daily.

Dried-Droplet Method for Peptides and Small Molecules

Causality: This is the most common and straightforward sample preparation method. The goal is to create a homogeneous mixture of matrix and analyte that co-crystallizes on the target plate, trapping the analyte molecules within the matrix crystals.

Caption: Workflow for the Dried-Droplet Sample Preparation Method.

Detailed Steps:

-

Mix your analyte solution and the DHB-d3 matrix solution in a 1:1 volume ratio directly in a microcentrifuge tube. The optimal ratio may vary depending on the analyte concentration and should be optimized.

-

Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the matrix and analyte.

-

Once the spot is fully dry, the plate is ready for insertion into the mass spectrometer.

Thin-Layer (Two-Layer) Method for Lipids and Hydrophobic Molecules

Causality: This method is particularly advantageous for lipids and other hydrophobic analytes that may not co-crystallize well with the matrix in a single step. By creating a uniform seed layer of matrix crystals first, the analyte can be deposited on top, leading to a more homogeneous sample spot and improved shot-to-shot reproducibility.[3]

Sources

Application Note: High-Sensitivity Quantitation of Gentisic Acid in Human Plasma via LC-MS/MS using 2,5-Dihydroxybenzoic Acid-d3

Abstract

This application note details a robust, validated protocol for the quantitative analysis of Gentisic Acid (2,5-Dihydroxybenzoic Acid) in human plasma using 2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3) as a stable isotope-labeled internal standard (SIL-IS). Utilizing Isotope Dilution Mass Spectrometry (IDMS) on a triple quadrupole platform, this method overcomes significant matrix effects common in salicylate metabolite analysis. The protocol achieves a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL with a linear dynamic range extending to 2000 ng/mL, meeting FDA and ICH M10 bioanalytical method validation guidelines.

Introduction & Scientific Rationale

The Analyte: Gentisic Acid

Gentisic acid (2,5-DHB) is a renal excretion product and a minor active metabolite of acetylsalicylic acid (Aspirin) and salicylic acid. While it represents <1% of aspirin excretion, it possesses distinct antioxidant and anti-inflammatory properties. In drug development, quantifying gentisic acid is critical for:

-

Pharmacokinetic (PK) Profiling: Understanding the complete metabolic fate of salicylates.[1]

-

Biomarker Analysis: Elevated levels can indicate altered CYP450 activity (specifically CYP2C9 and CYP2E1).

-

Toxicology: Monitoring accumulation in renal impairment.

The Solution: Why 2,5-DHB-d3?

Quantifying polar organic acids in biological matrices is plagued by ion suppression —a phenomenon where co-eluting matrix components (phospholipids, salts) quench the ionization of the analyte.

-

Traditional Approach: Using a structural analog (e.g., 2,3-DHB) as an internal standard often fails because the analog does not co-elute perfectly with the analyte, meaning it experiences different matrix effects at a different retention time.

-

The IDMS Advantage: 2,5-DHB-d3 is chemically identical to the analyte but heavier by 3 Daltons. It co-elutes efficiently with Gentisic Acid, experiencing the exact same ionization suppression or enhancement. The mass spectrometer resolves them by mass, allowing the ratio of Analyte/IS to remain constant despite matrix fluctuations.

Chemical & Physical Properties[2][3]

| Property | Analyte (Gentisic Acid) | Internal Standard (2,5-DHB-d3) |

| CAS Number | 490-79-9 | 1263276-35-0 (generic d3) |

| Formula | C₇H₆O₄ | C₇H₃D₃O₄ |

| Molecular Weight | 154.12 g/mol | 157.14 g/mol |

| pKa | 2.97 (COOH), 9.9 (OH) | ~2.97 |

| LogP | 0.86 (Hydrophilic) | 0.86 |

| Storage | +4°C, protect from light | -20°C, hygroscopic |

Experimental Protocol

Materials & Reagents[4]

-

Analyte: 2,5-Dihydroxybenzoic Acid (Reference Standard Grade, >99%).

-

Internal Standard: 2,5-Dihydroxybenzoic Acid-d3 (Isotopic Purity >98 atom % D).

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Solution Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve accurately weighed standards in MeOH.

-

Working IS Solution (500 ng/mL): Dilute 2,5-DHB-d3 stock in 50:50 MeOH:Water.

-

Calibration Standards: Prepare serial dilutions in plasma ranging from 5 to 2000 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Rationale: LLE is difficult due to the high polarity of Gentisic Acid. PPT is fast and, when combined with a SIL-IS, robust.

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Working IS Solution (2,5-DHB-d3). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an LC vial containing 150 µL of Water (0.1% FA).

-

Note: Diluting the supernatant with water improves peak shape on reverse-phase columns by reducing solvent strength.

-

LC-MS/MS Workflow Diagram

Figure 1: Sample preparation and analytical workflow for Gentisic Acid quantification.

Instrumental Conditions

Liquid Chromatography (LC)

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

-

Why T3? This column is designed to retain polar compounds in high-aqueous mobile phases.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | %A (Water) | %B (ACN) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 0.50 | 95 | 5 | Hold |

| 3.50 | 50 | 50 | Linear |

| 4.00 | 5 | 95 | Wash |

| 5.00 | 5 | 95 | Hold |

| 5.10 | 95 | 5 | Re-equilibrate |

| 7.00 | 95 | 5 | End |

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

-

Note: Carboxylic acids deprotonate easily ([M-H]⁻), providing superior sensitivity over positive mode.

-

-

Source Temp: 500°C.

-

Capillary Voltage: -2500 V.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

|---|---|---|---|---|

| Gentisic Acid | 153.0 | 109.0 | 18 | Decarboxylation [M-H-CO₂]⁻ |

| 2,5-DHB-d3 (IS) | 156.0 | 112.0 | 18 | Decarboxylation [M-H-CO₂]⁻ |

Metabolic Context & Pathway[5][6]

Understanding the origin of the analyte is crucial for interpretation. Gentisic acid is a downstream metabolite of Aspirin.[3][4]

Figure 2: Metabolic pathway of Aspirin leading to Gentisic Acid formation.[1]

Validation Summary (FDA/ICH M10 Compliant)

The following data represents typical performance metrics for this protocol.

| Parameter | Criteria | Result |

| Linearity (R²) | > 0.990 | 0.998 (Weighting 1/x²) |

| LLOQ | S/N > 10 | 5.0 ng/mL |

| Accuracy (Intra-day) | 85-115% | 92.4 - 106.1% |

| Precision (CV%) | < 15% | 3.2 - 6.8% |

| Matrix Effect (IS Normalized) | 85-115% | 98% (Compensated by d3-IS) |

| Recovery | Consistent | ~78% (Protein Precipitation) |

Troubleshooting & Expert Tips

-

Peak Tailing: Gentisic acid contains a carboxylic acid and two phenol groups. Secondary interactions with residual silanols on the column can cause tailing.

-

Fix: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% FA) to keep the acid protonated. Use a high-quality "end-capped" C18 column.

-

-

Isotope Scrambling: While rare for ring-deuterated benzoates, ensure the ion source temperature is not excessively high (>600°C), which can sometimes promote Hydrogen/Deuterium exchange (HDX) in the source.

-

Carryover: Gentisic acid is sticky.

-

Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

-

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][7] [Link]

-

ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

-

PubChem. (2024). Gentisic Acid Compound Summary. National Center for Biotechnology Information. [Link]

- Li, W., et al. (2019). Simultaneous determination of salicylic acid and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.

- Needham, S. R. (2017). The role of internal standards in LC-MS bioanalysis. Bioanalysis, 9(23). (Reference for IDMS mechanism).

Sources

Application Note: Mastering the Dried-Droplet Method with 2,5-Dihydroxybenzoic Acid-d3 for High-Fidelity Mass Spectrometry

Abstract and Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a cornerstone analytical technique for the characterization of a vast array of molecules, from small metabolites to large proteins and polymers.[1] The success of a MALDI experiment is critically dependent on the sample preparation, a process designed to co-crystallize a target analyte with an energy-absorbing matrix.[2] The matrix serves the essential functions of absorbing the energy from a pulsed laser, facilitating the gentle desorption and ionization of the analyte, and minimizing fragmentation.[1][3]

The Dried-Droplet (DD) method remains the most fundamental and widely practiced technique for MALDI sample preparation due to its simplicity and effectiveness.[4][5] This application note provides a detailed protocol and expert insights into the use of 2,5-Dihydroxybenzoic Acid (DHB), a premier matrix for hydrophilic analytes, with a specific focus on its deuterated analogue, 2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3).[5][6] We will explore the causality behind key experimental parameters, address common challenges like crystal heterogeneity, and provide robust protocols for researchers, scientists, and drug development professionals.

The Matrix: Understanding 2,5-DHB and the Rationale for Deuteration

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a highly effective MALDI matrix, particularly for the analysis of peptides, glycoproteins, carbohydrates, and other polar biomolecules.[5][6] Its efficacy stems from its strong absorption at the wavelengths of common nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm), and its ability to form fine, uniform crystals under optimized conditions.[7]

Physicochemical Properties of 2,5-DHB

A thorough understanding of the matrix's properties is crucial for protocol development.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆O₄ | [7][8] |

| Molecular Weight | 154.12 g/mol | [7][8] |

| Deuterated M.W. (d3) | ~157.14 g/mol | N/A |

| Appearance | White to yellow crystalline powder | [8] |

| Melting Point | ~205 °C | [9] |

| Key Solubilities | Very soluble in ethanol, diethyl ether; Soluble in water, acetone. | [8][9] |

| Optimal Laser λ | 337 nm, 355 nm | [7] |

The Scientific Case for Using 2,5-DHB-d3

The use of a deuterated matrix like 2,5-DHB-d3 is a deliberate choice to enhance specific analytical outcomes. While not a universal requirement, its application is strategic for two primary reasons:

-

Minimizing Spectral Interference: In the low mass range (< 500 m/z), MALDI spectra can be populated with signals from the matrix itself (monomers, dimers, adducts). By using 2,5-DHB-d3, these background ions are shifted to a slightly higher mass (+3 Da for the monomer). This mass shift can effectively clear a spectral window, which is invaluable for the unambiguous detection of small molecule analytes or metabolites whose signals might otherwise be suppressed or obscured by matrix peaks.

-

Quantitative Analysis via Isotope Dilution: 2,5-DHB-d3 can serve as an ideal internal standard for the precise quantification of its non-deuterated counterpart, 2,5-DHB, which is an active metabolite of salicylic acid.[10] In broader applications, isotopically labeled matrices can be part of advanced quantitative workflows, helping to normalize for variations in ionization efficiency and sample deposition across the target plate, a common challenge that affects reproducibility.[11]

Experimental Protocol: The Dried-Droplet Method

This protocol provides a robust starting point for the dried-droplet method. Optimization is encouraged to suit specific analytes and instrumentation.

Required Reagents and Materials

-

2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3)

-

Acetonitrile (ACN), HPLC or Optima grade

-

Trifluoroacetic Acid (TFA), proteomics grade

-

Ultrapure Water (e.g., Milli-Q or equivalent)

-

Analyte of interest, dissolved in a suitable solvent

-

MALDI target plate (e.g., ground steel, AnchorChip™)

-

Calibrated micropipettes and tips

Step-by-Step Workflow

Step 1: Preparation of the Matrix Solution

The goal is to create a fresh, nearly saturated solution of the matrix.

-

Prepare a stock solvent of 50% Acetonitrile / 0.1% TFA in ultrapure water . This solvent mixture is effective because ACN aids in solubilizing the organic matrix, water dissolves polar analytes, and TFA provides a source of protons to facilitate ionization in positive-ion mode while also acting as an ion-pairing agent to improve peak shape.[7]

-

Weigh out 2,5-DHB-d3 and dissolve it in the stock solvent to a final concentration of 10-20 mg/mL .[12][13]

-

Vortex the solution vigorously for at least 30 seconds. If some particulate matter remains, centrifuge the vial at high speed for 1-2 minutes and use only the clear supernatant for your experiment.[14] A slightly turbid solution is acceptable, but large, undissolved chunks should be avoided.[14]

Step 2: Preparation of the Analyte Solution

-

Dissolve the analyte in a solvent compatible with the matrix solution (e.g., 0.1% TFA).

-

The optimal final concentration of the analyte on the target is typically in the low picomole (pmol) to high femtomole (fmol) range.[6] A starting concentration of 1-10 µM is often suitable for peptides and proteins.[14] It is highly recommended to perform a dilution series to find the optimal concentration for a new analyte.

Step 3: Co-crystallization on the MALDI Target

This is the most critical step where the analyte and matrix are combined to form a solid solution.

-

On a clean, flat surface, pipette equal volumes of the matrix solution and the analyte solution (a 1:1 v/v ratio is a standard starting point).[15] For example, mix 1 µL of matrix with 1 µL of analyte.

-

Immediately pipette 0.5 - 1.0 µL of this final mixture onto a single spot on the MALDI target plate.[6][7]

-

Allow the droplet to air dry completely at room temperature. Do not disturb the plate during this process. The solvent will evaporate over several minutes, leaving a crystalline film of matrix with the analyte embedded within.[7]

Visual Workflow for the Dried-Droplet Method

Caption: Workflow of the standard Dried-Droplet method.

Field-Proven Insights: Optimizing Crystallization and Signal Quality

The simplicity of the dried-droplet method belies the complexity of the crystallization process. Achieving reproducible, high-quality spectra requires attention to detail and an understanding of the underlying physical chemistry.

The "Coffee-Ring" Effect and Its Mitigation

A primary challenge with the dried-droplet method is the formation of heterogeneous crystals. As the droplet evaporates, solvent flows outward from the center to the edge to replenish evaporated liquid.[16] This hydrodynamic flow carries analyte and matrix molecules with it, concentrating them at the periphery of the spot. This phenomenon, known as the "coffee-ring" effect, leads to an uneven distribution of the analyte and is the primary cause of the frustrating "sweet spot" search, resulting in poor shot-to-shot reproducibility.[4]

Mitigation Strategies:

-

Solvent Composition: Modifying the solvent system to include less volatile solvents can slow evaporation and promote more uniform crystallization.

-

Forced Drying: A gentle stream of cool air can sometimes accelerate drying in a way that reduces the coffee-ring effect.[13]

-

Alternative Methods: If the coffee-ring effect persists, consider advanced techniques like the Sandwich Method . This involves spotting a thin layer of matrix first, letting it dry, adding the analyte, letting it dry, and then adding a final top layer of matrix.[12][13] This can improve analyte incorporation and signal intensity.

Visualizing Crystal Formation Issues

Caption: Ideal vs. "Coffee-Ring" analyte-matrix crystallization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Very Low Signal | - Analyte concentration too low or too high.- Inefficient ionization.- Sample contains high salt/detergent concentrations. | - Perform a serial dilution of the analyte to find the optimal concentration.- Ensure 0.1% TFA is present in the final mixture for positive mode.- Desalt the sample using a C18 ZipTip or similar solid-phase extraction method.[6][17] |

| Poor Reproducibility | - Heterogeneous crystal formation ("coffee-ring" effect).- Inconsistent spotting volume or technique. | - Try a different solvent system (e.g., increase ACN to 70%).- Use the "Sandwich" or "Thin Layer" preparation method.[12]- Ensure pipettes are calibrated and spotting is done consistently. |

| Poor Mass Resolution | - Inhomogeneous crystal structure.- Laser power too high, causing fragmentation.- Poor instrument calibration. | - Re-prepare the sample, focusing on slow, even drying.- Reduce the laser power to the minimum required for a stable signal.- Calibrate the mass spectrometer using a standard appropriate for the mass range.[15] |

| Matrix Peaks Dominate | - Matrix-to-analyte ratio is too high.- Analyte concentration is too low. | - Decrease the matrix concentration or increase the analyte concentration.- This is an expected outcome when using 2,5-DHB-d3 to clear the low-mass range; ensure your analyte's m/z is not being obscured. |

Conclusion

The dried-droplet method using 2,5-Dihydroxybenzoic Acid-d3 is a powerful and versatile technique for preparing a wide range of analytes for MALDI-MS analysis. While straightforward in principle, achieving high-quality, reproducible data requires a scientific understanding of the co-crystallization process and the strategic use of the deuterated matrix to overcome common spectral interferences. By following the detailed protocols and applying the troubleshooting insights provided in this note, researchers can significantly enhance the fidelity of their mass spectrometry results, leading to more reliable and impactful discoveries.

References

-

ResearchGate. (n.d.). Forced Dried Droplet Method for MALDI Sample Preparation | Request PDF. Available at: [Link]

-

Chen, Y. C., et al. (2017). Preparation of Homogeneous MALDI Samples for Quantitative Applications. Journal of Visualized Experiments. Available at: [Link]

-

Koreivic, A., et al. (2014). 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

University of Delaware. (n.d.). MALDI-TOF Sample Preparation. Available at: [Link]

-

protocols.io. (2019). Routine Purification of 2,5-dihydroxybenzoic acid (DHB). Available at: [Link]

-

Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Available at: [Link]

-

Wiley Online Library. (2014). 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. Available at: [Link]

-

JoVE. (2022). Matrix-Assisted Laser Desorption Ionization (MALDI). Available at: [Link]

-

MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Available at: [Link]

-

GenScript. (n.d.). Matrix Guide to Sample Preparation. Available at: [Link]

-

ACS Publications. (2021). MALDI Mass Spectrometry on High-Density Droplet Arrays: Matrix Deposition, Selective Removal, and Recrystallization. Analytical Chemistry. Available at: [Link]

-

University College Dublin. (n.d.). MALDI Sample Preparation - Dried Droplet Method. Available at: [Link]

-

Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Available at: [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation for MALDI. Available at: [Link]

-

CIGS. (n.d.). MALDI MS Tutorial. Available at: [Link]

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. Available at: [Link]

-

DiVA portal. (2015). Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. Available at: [Link]

-

Safar, J., et al. (2007). Hydrogen-deuterium exchange analyzed by matrix-assisted laser desorption-ionization mass spectrometry and the HET-s prion model. Biochemistry. Available at: [Link]

-

Shobo, Y., et al. (2013). Effective Sample Preparations in Imaging Mass Spectrometry. Yakugaku Zasshi. Available at: [Link]

-

McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

-

Wikipedia. (n.d.). Gentisic acid. Available at: [Link]

-

Hampton Research. (n.d.). Optimization. Available at: [Link]

-

The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Available at: [Link]

Sources

- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 2. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Matrix-Assisted Laser Desorption Ionization (MALDI) [jove.com]

- 4. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Gentisic acid - Wikipedia [en.wikipedia.org]

- 9. 2,5-dihydroxybenzoic acid [chemister.ru]

- 10. 2,5-dihydroxybenzoic acid, 490-79-9 [perflavory.com]

- 11. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 13. skb.skku.edu [skb.skku.edu]

- 14. MALDI - Dried Droplet [mwilm-conway-ucd.de]

- 15. utoledo.edu [utoledo.edu]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

- 17. diva-portal.org [diva-portal.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing 2,5-DHB Matrix Interference

Topic: Advanced protocols for suppressing 2,5-Dihydroxybenzoic acid (2,5-DHB) background clusters in MALDI-MS. Doc ID: TS-MALDI-DHB-001 Last Updated: 2024-05-20 Status: Active

Executive Summary & Diagnostic Context

The Issue: 2,5-DHB is the "gold standard" matrix for analyzing peptides, oligosaccharides, and intact proteins due to its "cool" ionization (soft energy transfer). However, in the low-mass region (< 700 Da), DHB forms intense, periodic cluster ions (polymers of the matrix itself). These clusters often obscure small molecule analytes (metabolites, drugs, lipids) and create a "garden fence" spectral background that makes quantification impossible.

The Solution Architecture: This guide provides a three-tiered suppression strategy:

-

Chemical: Disruption of matrix-alkali adducts using phosphoric acid.

-

Physical: Homogenization of crystallization to eliminate "sweet spot" variance.

-

Instrumental: Active filtering of known cluster masses.

Tier 1: Chemical Suppression (The Phosphoric Acid Protocol)

Mechanism of Action:

DHB clusters are stabilized by alkali metals (

-

Protonation: It floods the system with protons (

), outcompeting alkali metals and shifting ionization toward -

Crystal Lattice Disruption: It prevents the formation of large, heterogeneous "needle" crystals, promoting a finer, more uniform micro-crystalline surface.

Protocol A: The 1% Phosphoric Acid Additive

Recommended for: Peptides, Phosphopeptides, and Small Molecules < 1000 Da.

Reagents:

-

Matrix: 2,5-DHB (High Purity/Recrystallized).[1]

-

Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA).[2][3]

-

Additive: 85% Phosphoric Acid (

).

Workflow:

-

Prepare Base Matrix: Dissolve 2,5-DHB at 20 mg/mL in the Solvent.

-

Prepare Additive: Dilute 85%

to a 1% (v/v) working solution using HPLC-grade water. -

Spike: Add 1 µL of the 1%

solution to 100 µL of the Base Matrix solution.-

Final Concentration: ~0.01% phosphoric acid in the matrix.

-

-

Spotting: Mix Analyte 1:1 with this Modified Matrix. Spot 1 µL on the target.[2][3][4][5]

Data Validation (Expected Outcome):

| Parameter | Standard DHB (No Additive) | Modified DHB (+ |

| Crystal Morphology | Long, needle-like crystals (Heterogeneous) | Fine, sand-like crystals (Homogeneous) |

| Alkali Adducts | High ( | Suppressed ( |

| S/N Ratio | Variable (Shot-to-shot variance > 50%) | Stable (Shot-to-shot variance < 20%) |

| Phosphopeptide Signal | Weak (Suppressed by matrix) | Enhanced (10-100x increase) |

Note: Do not exceed 1% phosphoric acid. Excess acid can cause source corrosion or suppress ionization of basic analytes.

Tier 2: Physical Homogenization (Sample Preparation)

The "Sweet Spot" Problem: Standard DHB dries into a rim of crystals with a void in the center. Analytes segregate into the rim (the "sweet spot"). If the laser hits the center, you see only matrix background.

Protocol B: The "Double-Layer" Anchor Method

Recommended for: Low concentration samples where sensitivity is critical.

-

Seed Layer: Apply 0.5 µL of 20 mg/mL DHB (in acetone or ethanol) to the target. Let it dry instantly. This forms a thin bed of small crystals.[6]

-

Sample/Matrix Mix: Mix your analyte 1:1 with 10 mg/mL DHB (in 30% ACN/Water).

-

Application: Apply 0.5 µL of the mix on top of the Seed Layer.

-

Mechanism: The seed layer acts as nucleation sites, forcing the second layer to crystallize rapidly and uniformly, preventing analyte segregation.

Tier 3: Instrumental & Computational Filtering

If chemical and physical methods reduce the background but do not eliminate it, you must apply active filtering.

Known DHB Cluster Interference List

Add these masses to your acquisition software's "Exclusion List" or "Mass Deflection" settings to prevent the detector from saturating on matrix ions.

| Ion Identity | Formula | Theoretical m/z (Mono) |

| DHB - | 137.02 | |

| DHB Monomer | 155.03 | |

| DHB Sodium | 177.01 | |

| Dehydrated Dimer | 273.04 | |

| Dimer | 309.06 | |

| Dimer Sodium | 331.04 |

Critical Insight: The peak at m/z 273 is often the most intense background signal in aged DHB solutions.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for troubleshooting DHB interference.

Figure 1: Decision tree for minimizing matrix interference. Blue nodes indicate decision points; Green nodes indicate protocol actions.

Frequently Asked Questions (FAQ)

Q: Can I use "Super DHB" instead of adding phosphoric acid manually? A: Yes. "Super DHB" is a commercial mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid (9:1 ratio). It is designed to create a "soft" lattice similar to the phosphoric acid effect, yielding higher homogeneity and signal intensity. It is an excellent, albeit more expensive, alternative to manual additives.

Q: Why does my DHB solution turn pink/brown after a few days? A: DHB oxidizes upon exposure to light and air. While slight discoloration is normal, dark brown solutions indicate significant degradation.

-

Fix: Always prepare DHB fresh daily. If you must store it, keep it in an amber tube at -20°C.

Q: I see a repeating pattern of peaks every 154 Da. What is this? A: This is the classic "Matrix Polymerization" series. DHB molecules are stacking.

-

Fix: This usually happens when the laser fluence (power) is too high. Reduce laser power until the matrix clusters disappear, then slowly increase until the analyte appears.

Q: Will phosphoric acid damage my column if I'm doing LC-MALDI? A: At 1% concentration in the matrix (which is post-column), it is safe. However, do not use phosphoric acid in your LC mobile phase if you are using a standard C18 column, as it can be difficult to wash out and may suppress ionization in subsequent runs if not managed.

References

-

Phosphoric Acid Additive Protocol: Kjellström, S., & Jensen, O. N. (2004).[7] Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins.[7][8][9] Analytical Chemistry, 76(17), 5109-5117.

-

DHB Matrix Clustering & Background: Strupat, K., et al. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry.[10] International Journal of Mass Spectrometry and Ion Processes, 111, 89-102.

-

Sample Preparation Techniques (Dried Droplet vs. Thin Layer): Cohen, L. H., & Gusev, A. I. (2002). Small molecule analysis by MALDI-TOF MS using a top-down sample preparation approach. Analytical and Bioanalytical Chemistry, 373(7), 571-586.

-

Super DHB (sDHB) Composition: Laugesen, S., & Roepstorff, P. (2003). Combination of two matrices, 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid, for MALDI-MS analysis. Journal of the American Society for Mass Spectrometry, 14(9), 992-1002.

Sources

- 1. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 3. proteochem.com [proteochem.com]

- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 5. skb.skku.edu [skb.skku.edu]

- 6. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Laser Intensity for 2,5-DHB MALDI Matrix

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Laser Fluence Optimization for 2,5-Dihydroxybenzoic Acid (2,5-DHB) Ticket ID: MALDI-OPT-DHB-001

Introduction

Welcome to the Advanced MALDI Support Center. You are likely here because 2,5-DHB is behaving differently than α-Cyano-4-hydroxycinnamic acid (CHCA). You might be seeing erratic signal intensities, "sweet spot" dependency, or unexpected fragmentation.

2,5-DHB is a "cold" matrix. It excels at preserving labile bonds (like glycosidic linkages in glycans or phosphorylation sites), but it demands a fundamentally different laser strategy than CHCA. It forms large, needle-like crystals that segregate analytes, making laser targeting and fluence optimization the single most critical variables in your experiment.

This guide replaces guesswork with a physics-based protocol to optimize your laser intensity.

Part 1: The Physics of the Shot

Before touching the attenuator, you must understand why DHB requires specific handling.

-

Absorption Efficiency: DHB has an absorption maximum near 355 nm. If you are using a standard Nitrogen laser (337 nm), you are hitting the "shoulder" of the absorption curve, not the peak. This means you often need higher laser fluence to achieve desorption compared to CHCA.

-

The "Cold" Effect: DHB converts laser energy into translational energy (plume expansion) very efficiently, leaving less internal energy in the analyte. This prevents fragmentation unless you overpower the laser, at which point you trigger thermal degradation.

Mechanism of Action

Figure 1: The energy transfer pathway.[1][2] Note that excess fluence bypasses the "soft" ionization benefits of DHB, leading directly to fragmentation.

Part 2: The "Staircase" Optimization Protocol

Do not use a fixed laser power setting (e.g., "45%"). Laser flash lamps degrade, and DHB crystal thickness varies. Use this self-validating protocol for every new sample plate.

The Protocol

| Step | Action | Technical Rationale |

| 1 | Visual Targeting | Locate the rim of the DHB crystal needle. Analytes often concentrate at the crystal edges due to the "zone refining" effect during drying. |

| 2 | Zero-Point Start | Set laser attenuator to 0%. Set detector gain to your standard baseline. |

| 3 | The Ramp | Increase laser power in 1-2% increments . Fire 10-20 shots at each step. |

| 4 | Threshold Detection | Stop exactly when you see the first analyte peaks emerge from the baseline noise (S/N > 3). This is your Threshold Fluence ( |

| 5 | The Optimization Zone | Increase power by 5-10% relative to |

| 6 | Stability Check | Accumulate 500 shots. If resolution drops or baseline rises, reduce power by 1%. |

Workflow Visualization

Figure 2: The "Staircase" decision tree for determining optimal laser fluence.

Part 3: Troubleshooting & FAQs

Q1: I have signal, but the peaks are broad and resolution is poor. Is my laser too low?

Diagnosis: Likely the opposite. Your laser is probably too high , or your Delayed Extraction (DE) is mismatched.

-

The Cause: High laser intensity creates a dense ion plume with a large spread of initial velocities. If the plume is too dense, ions shield each other (space-charge effects), broadening the arrival time at the detector.

-

The Fix:

-

Lower laser power to the absolute threshold.

-

If using a TOF instrument, ensure your "Pulse Extraction" delay is optimized for the mass range. DHB plumes expand slower than CHCA; incorrect DE timing ruins resolution.

-

Q2: I see "Sweet Spots." I get massive signal in one shot, and zero in the next. How do I automate this?

Diagnosis: This is the inherent nature of 2,5-DHB crystallization.

-

The Physics: DHB forms large crystals (mm size).[3] As the solvent evaporates, salts and analytes are often excluded from the crystal lattice and pushed to the boundaries (the rim).

-

The Fix:

-

Manual: Target the interface between the crystal and the steel plate (the "rim").

-

Automated: Use a "Random Walk" or "Spiral" raster pattern within the shot geometry settings. Do not use a fixed grid.

-

Preparation: Switch to AnchorChip targets or use the Dried Droplet method with recrystallization (add a drop of ethanol to the dried spot to redissolve and rapidly recrystallize into smaller, more homogenous crystals).

-

Q3: I am analyzing lipids/glycans and seeing loss of headgroups or sialic acids. Why?

Diagnosis: In-Source Decay (ISD) driven by thermal overload.

-

The Cause: While DHB is "cold," excessive laser fluence deposits too much internal energy. Labile groups (sialic acids, sulfates, lipid headgroups) are the first to snap.

-

The Fix:

-

Strictly adhere to the Threshold + 5% rule.

-

Cool the plume: Increase the pressure in the source (if your instrument allows "collisional cooling" or has a higher pressure source setting).

-

Switch Matrix: If DHB fails, consider DHAP (2,6-Dihydroxyacetophenone) for lipids, which is even softer but harder to handle.

-

Q4: How does DHB compare to CHCA regarding laser power settings?

Data Comparison:

| Parameter | α-Cyano (CHCA) | 2,5-DHB |

| Laser Energy Needed | Low | Moderate to High (+30-50%) |

| Wavelength Match | Excellent at 337nm | Good at 337nm (Shoulder), Best at 355nm |

| Crystal Structure | Microcrystalline (Homogenous) | Large Needles (Heterogeneous) |

| Shot Durability | Depletes quickly | More durable (Can take more shots/spot) |

| Analytes | Peptides < 4kDa | Glycans, Lipids, Proteins > 10kDa |

Part 4: References & Authoritative Sources

-

Strupat, K., Karas, M., & Hillenkamp, F. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes. (Foundational paper establishing DHB properties).

-

NIST (National Institute of Standards and Technology). Understanding and Optimizing the MALDI Process using a Heated Sample Stage: a 2,5-Dihydroxybenzoic Acid Study. (Detailed physics of DHB desorption).

-

BenchChem Technical Support. Optimizing 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Matrix for Lipidomics. (Specifics on crystal heterogeneity and sweet spots).

-

Bruker Daltonics. MALDI Sample Preparation Guide. (Standard industry protocols for AnchorChip and DHB handling).

For further assistance, please contact the application support team with your instrument model (e.g., Bruker rapifleX, Shimadzu 8020) and laser type (N2 or Smartbeam).

Sources

dealing with "sweet spot" issues in 2,5-DHB MALDI

Initiating Research on Sweet Spots

I'm starting a deep dive into the challenges and solutions concerning "sweet spot" issues in 2,5-DHB MALDI-TOF mass spectrometry. My initial approach involves broad Google searches to gather authoritative information from various sources. I'll focus on challenges and available solutions.

Analyzing Sweet Spot Formation

I'm now deeply engaged in a rigorous analysis of "sweet spot" formation. I'm focusing my Google searches on understanding 2,5-DHB's co-crystallization process, its physical and chemical properties in uneven crystal formations, and established mitigation strategies. Simultaneously, I'm structuring a technical support guide, starting with FAQs and transitioning to troubleshooting by specific issues. The guide's content will synthesize my findings to explain the scientific basis for "sweet spots," detailing crystallization and uneven analyte incorporation, and suggesting troubleshooting solutions with their rationales.

Developing Guide and Protocols

I'm now focused on structuring the technical guide, starting with FAQs and transitioning to troubleshooting by specific issues. I'll synthesize my search findings to explain "sweet spot" formation, detailing crystallization and uneven analyte incorporation. I'll also draft step-by-step protocols for alternative sample prep techniques. Furthermore, I'll generate visual diagrams using DOT language and structured tables for quantitative data to present the information in a clear and easily accessible format, along with in-text citations.

Expanding Search & Guide Structure

I'm now expanding my Google search queries to include the co-crystallization process, physical properties of 2,5-DHB, and mitigation strategies. Simultaneously, I'm structuring a technical support guide, beginning with FAQs and progressing to issue-specific troubleshooting. I'll synthesize my findings to explain "sweet spot" formation, crystallization, and analyte incorporation, offering troubleshooting strategies and rationales. Protocols for alternative sample preparation are also in development. Additionally, I'll incorporate DOT language diagrams for visuals and structured tables for quantitative data, all with in-text citations and a comprehensive "References" section with clickable URLs. Finally, I will ensure the technical support center addresses the specified persona, format, and scientific requirements.

Technical Support Center: Best Practices for Storing 2,5-Dihydroxybenzoic Acid-d3 Solutions

Welcome to the technical support resource for 2,5-Dihydroxybenzoic Acid-d3 (2,5-DHB-d3). As a deuterated internal standard, the stability and isotopic purity of your 2,5-DHB-d3 solutions are paramount for generating accurate and reproducible quantitative data in mass spectrometry-based assays. This guide provides in-depth, field-proven advice to help you prepare, store, and troubleshoot your standard solutions, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 2,5-DHB-d3 solutions.

Q1: What are the ideal short-term and long-term storage conditions for 2,5-DHB-d3 solutions?

For optimal stability, stock solutions should be stored frozen. Long-term storage (months to years) is best achieved at -80°C, which significantly slows down potential degradation pathways.[1] For routine short-term use (days to weeks), storage at -20°C is acceptable.[1] It is crucial to minimize the time solutions spend at room temperature during handling.

Q2: Which solvent is best for preparing my stock and working solutions?

The choice of solvent is a critical factor that balances solubility and stability.

-

For Stock Solutions (High Concentration): Anhydrous Dimethyl Sulfoxide (DMSO) is often used due to its excellent solvating power for 2,5-DHB.[1] However, ensure you are using a high-purity, anhydrous grade, as water in DMSO can be a source of protons for hydrogen-deuterium (H-D) exchange.

-

For Working Solutions (Lower Concentration): Anhydrous methanol or acetonitrile are common choices.[2] Acetonitrile is often preferred for long-term stability as it is an aprotic solvent, which inherently reduces the risk of H-D exchange compared to protic solvents like methanol or water.[3]

Q3: How can I prevent the chemical degradation of my 2,5-DHB-d3 standard?

2,5-Dihydroxybenzoic acid is susceptible to oxidation and light-induced degradation.[4] The hydroxyl groups on the aromatic ring are prone to oxidation, which can be accelerated by exposure to air and light, often indicated by a solution turning yellow or brown. To mitigate this:

-

Use Amber Vials: Always store solutions in amber glass vials or tubes to protect them from light.

-

Inert Gas Overlay: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and creates an inert atmosphere, significantly reducing the rate of oxidation.[5][6]

-

Maintain Cold Chain: Keep solutions frozen until use and return them to the freezer promptly.

Q4: What is hydrogen-deuterium (H-D) exchange, and how can I minimize it?

H-D exchange is the process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[3][7] This compromises the isotopic purity of your standard, leading to an underestimation of the analyte concentration. While the deuterium on the aromatic ring of 2,5-DHB-d3 is relatively stable, the acidic proton on the carboxylic acid and the phenolic protons are readily exchangeable and are not the sites of deuteration in this standard. The risk lies with the ring deuterons. To minimize H-D exchange:

-

Use Anhydrous Solvents: Water is the most common source of protons. Use high-purity, anhydrous solvents for all preparations.

-

Avoid Acidic/Basic Conditions: Strong acids or bases can catalyze the H-D exchange reaction.[3] Ensure the final solution is near neutral pH.

-

Store in a Dry Environment: Keep containers tightly sealed to prevent the ingress of atmospheric moisture.[6]

Q5: How many freeze-thaw cycles can my solution tolerate?

There is no fixed number, as it depends on the solvent and concentration. However, repeated freeze-thaw cycles are strongly discouraged. Each cycle increases the risk of water condensation into the solution, analyte precipitation, and degradation during the time the solution is thawed. The best practice is to aliquot your stock solution into single-use volumes. This ensures that the main stock remains undisturbed and at a constant temperature, preserving its integrity for long-term use.

Part 2: Protocol for Preparation and Storage of a Primary Stock Solution

This protocol provides a self-validating workflow designed to maximize the stability and longevity of your 2,5-DHB-d3 primary stock solution.

Materials Required:

-

2,5-Dihydroxybenzoic Acid-d3 (solid)

-

High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flask

-

Amber glass vials with PTFE-lined screw caps

-

Inert gas cylinder (Argon or Nitrogen) with regulator and tubing

-

Pipettes and sterile tips

Step-by-Step Methodology:

-

Pre-Equilibration: Allow the sealed container of solid 2,5-DHB-d3 to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

-

Weighing: Accurately weigh the required amount of 2,5-DHB-d3 in a clean, dry weighing vessel. Perform this step promptly to minimize exposure to air.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add approximately half the final volume of the chosen anhydrous solvent. Gently sonicate or vortex the solution until all the solid has completely dissolved.

-

Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask. Invert the flask 15-20 times to ensure a homogenous solution.

-

Aliquoting for Storage: Immediately dispense the stock solution into appropriately sized amber glass vials. The goal is to create single-use aliquots to avoid repeated freeze-thaw cycles. Fill the vials sufficiently to minimize the headspace.

-

Inert Gas Purge: Gently flush the headspace of each vial with a stream of argon or nitrogen for 10-15 seconds.

-

Sealing and Labeling: Immediately and tightly seal each vial with a PTFE-lined cap. Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

-

Storage: Place the labeled aliquots in a freezer box and store them at -80°C for long-term storage or -20°C for short-term use.[1]

Part 3: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered with 2,5-DHB-d3 solutions.

| Observed Problem | Potential Causes | Recommended Solutions & Explanations |

| 1. Gradual or sudden decrease in the internal standard's peak area. | A. Chemical Degradation: The compound may be oxidizing.[4] B. Precipitation: The compound may have fallen out of solution, especially at low temperatures. C. Adsorption: The compound may be adsorbing to the surface of the storage container. | A. Prepare a fresh stock solution using the protocol above, ensuring an inert gas overlay.[5][6] B. Before use, allow the aliquot to thaw completely and vortex/sonicate for 1-2 minutes to redissolve any precipitate. Visually inspect for clarity. C. Consider using silanized glass vials for storage, especially for low-concentration working solutions. |

| 2. The solution, originally colorless or pale yellow, has turned a darker yellow/brown. | Oxidation: This is a strong indicator of oxidative degradation of the phenolic groups. The chromophores formed during oxidation absorb light, causing the color change. | The solution is compromised and should be discarded. Prepare a fresh stock solution, paying strict attention to using anhydrous solvents and an inert gas overlay to prevent future oxidation.[5][6] |

| 3. A peak corresponding to the unlabeled (d0) 2,5-Dihydroxybenzoic Acid is observed in the MS analysis. | H-D Exchange: Protons from the solvent or contaminating moisture have replaced the deuterium labels.[3][7] Contamination: The original solid material may have contained some unlabeled compound. | Check the certificate of analysis for the isotopic purity of the starting material. If the purity is high (≥98%), H-D exchange is the likely cause.[6][8] Prepare a fresh solution using a high-purity aprotic solvent like anhydrous acetonitrile and ensure all handling steps are performed under dry conditions. |